molecular formula C17H19N5O3S B12971276 3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid

3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid

Cat. No.: B12971276
M. Wt: 373.4 g/mol
InChI Key: FWINSWKTQHYHKZ-UHFFFAOYSA-N
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Description

3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid is a complex organic compound that features a unique combination of thieno[3,2-d]pyrimidine and pyrazolo[1,5-a][1,4]diazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid involves multiple steps. One common approach is the cyclization of 3-amino-thiophene-2-carboxamides using formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in the presence of a desiccant like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols .

Scientific Research Applications

3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

3-[5-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid

InChI

InChI=1S/C17H19N5O3S/c23-15(24)3-2-11-8-12-9-21(5-1-6-22(12)20-11)10-14-18-13-4-7-26-16(13)17(25)19-14/h4,7-8H,1-3,5-6,9-10H2,(H,23,24)(H,18,19,25)

InChI Key

FWINSWKTQHYHKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC(=NN2C1)CCC(=O)O)CC3=NC4=C(C(=O)N3)SC=C4

Origin of Product

United States

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